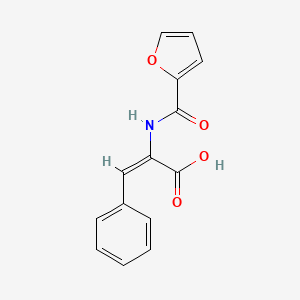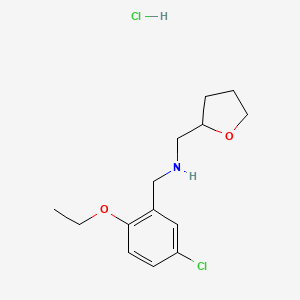
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide (BDMF) is a chemical compound that has been widely studied due to its potential applications in scientific research. BDMF is a benzamide derivative that has been synthesized using various methods.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide inhibits the activity of HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histone proteins. This leads to an increase in histone acetylation and changes in gene expression. This compound has been shown to selectively inhibit the activity of certain HDAC isoforms, such as HDAC1 and HDAC6.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including changes in gene expression, cell proliferation, and apoptosis. This compound has been shown to induce differentiation and cell cycle arrest in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide and its potential applications. One direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another direction is the study of the effects of this compound in animal models of disease, including cancer and neurodegenerative diseases. Additionally, the role of HDACs in cellular processes and disease models is still not fully understood, and further research is needed to elucidate their mechanisms of action and potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of HDACs, with various biochemical and physiological effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study and potential applications.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide can be synthesized using various methods, including the reaction of 2-chloro-4-fluorobenzoyl chloride with 1,3-benzodioxole in the presence of a base or the reaction of 2-chloro-4-fluorobenzoic acid with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a coupling agent. The yield and purity of this compound can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide has been used in various scientific research applications, including drug discovery, chemical biology, and neuroscience. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been studied as potential treatments for cancer, neurodegenerative diseases, and psychiatric disorders. This compound has also been used as a tool compound to study the role of HDACs in cellular processes and disease models.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-12-6-10(17)2-3-11(12)15(19)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCGZAWTKWGDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{4-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5437801.png)
![1-[(4-chloro-2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5437812.png)
![N,N,4-trimethyl-3-{2-[methyl(pentyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5437823.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B5437826.png)
![ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B5437834.png)
![3-({[1-(1-benzofuran-5-ylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5437848.png)



![N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]valine](/img/structure/B5437869.png)
![N-ethyl-N-({3-[(2-methylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5437879.png)